molecular formula C6H10O B1207279 3-Hexenal CAS No. 4440-65-7

3-Hexenal

カタログ番号 B1207279
CAS番号: 4440-65-7
分子量: 98.14 g/mol
InChIキー: GXANMBISFKBPEX-ONEGZZNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-hexenal is a hexenal carrying an unsaturation at position 3.

科学的研究の応用

Role in Aerosol Formation

3-Z-hexenal, a green leaf volatile, has been identified as a precursor for biogenic secondary organic aerosol formation. Research has demonstrated the formation of polar organosulfates (OSs) with molecular weights (MW) of 226 and 212 from 3-Z-hexenal, contributing significantly to the abundance in ambient fine aerosol in certain regions (Shalamzari et al., 2014).

Influence on Plant and Insect Communication

E-2-hexenal, part of the green leaf volatiles (GLVs) group, plays a crucial role in plant and insect communication. Studies on cucumber fruits revealed the presence of hexenal isomerases that convert Z-3- to E-2-hexenal, impacting the GLV profile in plants and potentially influencing plant-insect interactions (Spyropoulou et al., 2017).

Antimicrobial Properties in Food Preservation

Hexanal and E-2-hexenal have shown significant antimicrobial effects against pathogenic microorganisms like Escherichia coli and Listeria monocytogenes. This property highlights their potential use in enhancing the hygienic safety and extending the shelf life of minimally processed foods, such as fresh-sliced apples (Lanciotti et al., 2003).

Elicitation of Bioactive Compounds in Herbal Plants

In herbal plant cultures like Astragalus membranaceus var. mongholicus, the application of (E)-2-hexenal has been found to influence the production of bioactive metabolites. This research provides insights into the modulation of herbal plant biochemistry through external cues (Sun et al., 2022).

Role in Flavor and Aroma Development

Studies have identified the formation of 3-Z-hexenal from linolenic acid in chloroplasts of Thea sinensis leaves, highlighting its importance in the biosynthesis of leaf alcohol and contributing to the flavor and aroma of plants (Sekiya et al., 1976).

Impact on Tomato Fruit Aroma

Research on tomato fruits indicates that hexanal and cis-3-hexenal, major flavor volatiles, do not accumulate during ripening but are formed upon tissue disruption. This finding clarifies the role of these compounds in the flavor development of tomatoes (Riley & Thompson, 1998).

特性

CAS番号

4440-65-7

製品名

3-Hexenal

分子式

C6H10O

分子量

98.14 g/mol

IUPAC名

(E)-hex-3-enal

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3/b4-3+

InChIキー

GXANMBISFKBPEX-ONEGZZNKSA-N

異性体SMILES

CC/C=C/CC=O

SMILES

CCC=CCC=O

正規SMILES

CCC=CCC=O

沸点

121.0 °C

密度

0.970-0.980

その他のCAS番号

69112-21-6
4440-65-7

物理的記述

Colourless liquid;  fruity, apple-like aroma

ピクトグラム

Flammable; Irritant

溶解性

insoluble in water;  soluble in fat
soluble (in ethanol)

同義語

(Z)-3-hexenal
3-hexenal

製品の起源

United States

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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